1-(2-Methoxyphenyl)-3-((2-morpholinopyrimidin-4-yl)methyl)urea
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Overview
Description
1-(2-Methoxyphenyl)-3-((2-morpholinopyrimidin-4-yl)methyl)urea is a synthetic organic compound characterized by its unique structure, which includes a methoxyphenyl group and a morpholinopyrimidinyl moiety linked through a urea bond. This compound has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methoxyphenyl)-3-((2-morpholinopyrimidin-4-yl)methyl)urea typically involves the following steps:
Formation of the Urea Bond: The reaction between 2-methoxyaniline and an isocyanate derivative forms the urea linkage.
Introduction of the Pyrimidinyl Group: The pyrimidinyl group is introduced through a nucleophilic substitution reaction, where the morpholine ring is attached to the pyrimidine core.
Final Assembly: The final product is obtained by coupling the intermediate compounds under controlled conditions, often involving catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve:
Batch Processing: Utilizing large-scale reactors to perform the synthesis in multiple stages.
Continuous Flow Synthesis: Employing continuous flow reactors to enhance efficiency and scalability.
Purification Techniques: Methods such as crystallization, chromatography, and recrystallization are used to purify the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Methoxyphenyl)-3-((2-morpholinopyrimidin-4-yl)methyl)urea can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones.
Reduction: The urea bond can be reduced under specific conditions to yield amines.
Substitution: The aromatic ring can participate in electrophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum catalysts for hydrogenation reactions.
Major Products:
Oxidation Products: Quinones and related derivatives.
Reduction Products: Amines and other reduced forms.
Substitution Products: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
1-(2-Methoxyphenyl)-3-((2-morpholinopyrimidin-4-yl)methyl)urea has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Methoxyphenyl)-3-((2-morpholinopyrimidin-4-yl)methyl)urea involves:
Molecular Targets: It may interact with specific enzymes or receptors, altering their activity.
Pathways Involved: The compound can modulate signaling pathways, leading to changes in cellular functions and responses.
Comparison with Similar Compounds
1-(2-Methoxyphenyl)-3-(pyrimidin-4-yl)urea: Lacks the morpholine ring, which may affect its biological activity.
1-(2-Methoxyphenyl)-3-((2-piperidinopyrimidin-4-yl)methyl)urea: Contains a piperidine ring instead of morpholine, leading to different pharmacological properties.
Uniqueness: 1-(2-Methoxyphenyl)-3-((2-morpholinopyrimidin-4-yl)methyl)urea is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
1-(2-methoxyphenyl)-3-[(2-morpholin-4-ylpyrimidin-4-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O3/c1-24-15-5-3-2-4-14(15)21-17(23)19-12-13-6-7-18-16(20-13)22-8-10-25-11-9-22/h2-7H,8-12H2,1H3,(H2,19,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGSGTEILSVZYEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NCC2=NC(=NC=C2)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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